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Compound of Interest

8-(2,5-Dimethylphenyl)-8-
Compound Name: o
oxooctanoic acid

Cat. No.: B1360684

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted
physicochemical properties, and a plausible synthetic route for 8-(2,5-Dimethylphenyl)-8-
oxooctanoic acid. Due to the limited availability of direct experimental data for this specific
compound, this document leverages established principles of organic chemistry and
spectroscopic data from analogous structures to present a detailed theoretical framework. This
guide is intended to serve as a foundational resource for researchers interested in the
synthesis, characterization, and potential biological evaluation of this and related long-chain
aromatic keto acids.

Molecular Structure and Properties

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a keto-acid featuring a 2,5-dimethylphenyl
group attached to an eight-carbon aliphatic chain. The molecule integrates a carboxylic acid
function at one end and a ketone at the C8 position, adjacent to the aromatic ring.

Chemical Structure

The chemical structure of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is depicted below:
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Caption: 2D structure of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid.

Physicochemical and Spectroscopic Data (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic properties of
8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. These values are estimated based on its
chemical structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C16H2203[1]
Molecular Weight 262.34 g/mol [1]

CAS Number 898788-01-7[1]
Appearance White to off-white solid
Melting Point Not available

Boiling Point Not available

Soluble in organic solvents (e.g., DMSO,
Solubility methanol, dichloromethane); sparingly soluble in

water

Table 2: Predicted Spectroscopic Data
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Technique Predicted Chemical Shifts / Frequencies

Aromatic Protons: 7.0-7.5 ppm (m, 3H) Aliphatic
Protons a to Ketone: ~2.9 ppm (t, 2H) Aliphatic
Protons a to Carboxylic Acid: ~2.3 ppm (t, 2H)

1H NMR _
Methyl Protons (Aromatic): ~2.3-2.4 ppm (s, 6H)
Other Aliphatic Protons: 1.2-1.8 ppm (m, 8H)
Carboxylic Acid Proton: 10-12 ppm (br s, 1H)
Ketone Carbonyl: ~200 ppm Carboxylic Acid
Carbonyl: ~175-180 ppm Aromatic Carbons:

13C NMR

125-140 ppm Aliphatic Carbons: 20-40 ppm
Methyl Carbons (Aromatic): ~20 ppm

C=0 Stretch (Ketone): ~1680 cm~1 C=0 Stretch
(Carboxylic Acid): ~1710 cm~1 O-H Stretch

IR Spectroscopy (Carboxylic Acid): 2500-3300 cm~1 (broad) C-H
Stretch (Aromatic): ~3000-3100 cm~t C-H
Stretch (Aliphatic): ~2850-2960 cm™1

Molecular lon (M*): m/z = 262 Major Fragments:
Mass Spectrometry (EI) m/z = 133 (dimethylbenzoyl cation), m/z = 119
(loss of methyl from dimethylbenzoyl cation)

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic
acid is the Friedel-Crafts acylation of p-xylene with suberic anhydride (octanedioic anhydride)
or a derivative of suberic acid.

Synthetic Workflow

The proposed synthetic workflow involves a one-pot Friedel-Crafts acylation reaction followed

by an aqueous workup to isolate the product.
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Reaction Step

AICIs (Lewis Acid)

‘Workup and Purification

Quench 8-(2,5-Dimethylphenyl)-
8-oxooctanoic acid
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Caption: Proposed workflow for the synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid.

Detailed Experimental Protocol

Materials:

» p-Xylene (reactant and solvent)

e Suberic anhydride

e Anhydrous aluminum chloride (AICI3)
e Dichloromethane (DCM)

e Hydrochloric acid (HCI), concentrated
e Sodium sulfate (Na2S0a4), anhydrous
» Deionized water

e Ice
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Procedure:

e Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser with a gas outlet to a trap is dried thoroughly.

e Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 equivalents)
and an excess of p-xylene, which also serves as the solvent. The mixture is cooled in an ice
bath to 0-5 °C.

o Addition of Reactant: Suberic anhydride (1 equivalent) dissolved in a minimal amount of p-
xylene is added dropwise to the stirred suspension of aluminum chloride in p-xylene over a
period of 30 minutes, maintaining the temperature below 10 °C.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for an additional 4-6 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

e Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing
concentrated hydrochloric acid to decompose the aluminum chloride complex.

o Extraction: The organic layer is separated, and the aqueous layer is extracted twice with
dichloromethane. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and filtered.

e Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator
to yield the crude product.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 8-(2,5-
Dimethylphenyl)-8-oxooctanoic acid.

Potential Biological Significance

While there is no direct biological data available for 8-(2,5-Dimethylphenyl)-8-oxooctanoic
acid, the 2,5-dimethylphenyl moiety is a structural feature in some biologically active
molecules. For instance, this scaffold is found in certain antimicrobial and insecticidal
compounds[2][3]. The presence of a long-chain carboxylic acid could also impart surfactant-like
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properties or facilitate interactions with biological membranes or lipophilic binding pockets of
proteins.

Logical Relationship for Preliminary Biological
Screening

Given its structural features, a logical workflow for the initial biological evaluation of this
compound could be as follows:

<i>

Purity and Structural Confirmation
(NMR, MS, etc.)

;

Antimicrobial Assays Anticancer Assays
(e.g., MIC determination) (e.g., MTT on cell lines)

Enzyme Inhibition Assays)
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Caption: Logical workflow for the preliminary biological screening of the title compound.

Conclusion

This technical guide provides a theoretical yet comprehensive foundation for the study of 8-
(2,5-Dimethylphenyl)-8-oxooctanoic acid. While experimental data for this specific molecule
is scarce, the proposed synthetic route via Friedel-Crafts acylation is well-established for
analogous compounds. The predicted physicochemical and spectroscopic data herein offer a
valuable reference for the characterization of this compound. Further research is warranted to
synthesize, characterize, and explore the potential biological activities of this and related long-
chain aromatic keto acids, which may hold promise in various fields of chemical and
pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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